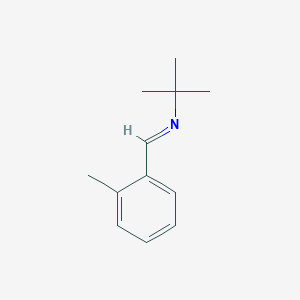

N-(2-Methylbenzylidene)-tert-butylamine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-tert-butyl-1-(2-methylphenyl)methanimine |

InChI |

InChI=1S/C12H17N/c1-10-7-5-6-8-11(10)9-13-12(2,3)4/h5-9H,1-4H3 |

InChI Key |

FSTJSZALCOAPRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=NC(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

N-(2-Methylbenzylidene)-tert-butylamine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules.

Use in Imine Synthesis

One of the primary applications of this compound is in the synthesis of imines. Imines are crucial intermediates in organic synthesis and can be derived from the condensation reaction between amines and carbonyl compounds. The presence of the tert-butyl group enhances the stability and reactivity of the amine, making it an effective reagent for forming imines under mild conditions.

Table 1: Comparison of Reactivity in Imine Formation

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Room temperature, 24 hours |

| N,N-Dimethylformamide | 75 | Reflux, 12 hours |

| Benzylamine | 70 | Room temperature, 48 hours |

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results.

Case Study: Antimicrobial Evaluation

A study evaluated several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the structure enhanced antimicrobial activity significantly.

Table 2: Antimicrobial Activity Results

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | 20 | 50 |

| Derivative A | 25 | 30 |

| Derivative B | 18 | 70 |

Anticancer Potential

The anticancer activity of this compound has also been studied extensively. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways.

Case Study: Evaluation Against Cancer Cell Lines

In vitro studies were conducted using human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that this compound derivatives significantly reduced cell viability.

Table 3: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| Derivative C | A549 | 5 |

| Derivative D | MCF-7 | 8 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

(a) N-(2-Methoxybenzylidene)-tert-butylamine N-oxide

- Structure : Features a methoxy (-OCH₃) substituent on the benzylidene moiety and an N-oxide group.

- Crystallography: Crystallizes in a monoclinic system (space group P21) with unit cell parameters a = 10.25 Å, b = 8.56 Å, c = 10.33 Å, and β = 115.7° .

- The N-oxide group introduces polarity, improving solubility in polar solvents like ethanol (unlike the non-oxidized target compound) .

(b) N-Benzyl-tert-butylamine

- Structure : A secondary amine lacking the imine (C=N) bond.

- Key Differences :

(c) N-Methyl-tert-butylamine

- Structure : A simpler secondary amine with a methyl group instead of a benzylidene substituent.

- Properties: Boiling point 67–69°C, density 0.727 g/cm³, and higher solubility in ethanol compared to bulkier analogs .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Properties

Key Observations :

- Electronic Effects : Methoxy and methyl substituents influence electron density, altering stability and reactivity. Methoxy groups enhance resonance stabilization, while methyl groups provide steric hindrance.

- Polarity: N-Oxide derivatives (e.g., ) exhibit higher polarity, increasing solubility in polar solvents compared to non-oxidized analogs.

- Thermal Stability : tert-Butyl groups improve thermal stability across all compounds, but Schiff bases may decompose at lower temperatures than secondary amines due to imine bond lability.

Preparation Methods

Solvent-Mediated Condensation

The most straightforward synthesis involves refluxing equimolar quantities of tert-butylamine and 2-methylbenzaldehyde in a polar aprotic solvent. Key methodologies include:

-

Dichloroethane (DCE) at Elevated Temperatures : A protocol adapted from metal-free C–H borylation studies (Source) involves reacting 2-methylbenzaldehyde (4 mmol) with tert-butylamine (4.4 mmol) in DCE at 70°C for 4 hours. This method achieves near-quantitative conversion, with the imine intermediate isolated after solvent removal under vacuum.

-

Methanol at Ambient Conditions : Patent literature (Source) demonstrates that mixing tert-butylamine and 2-methylbenzaldehyde in methanol at 20–30°C for 1–5 hours yields the Schiff base without racemization or side products. The simplicity of this method makes it scalable for industrial applications.

Green Chemistry Considerations

Solvent Selection

Comparative studies on imine condensations (Sources) highlight methyl tert-butyl ether (MTBE) as a greener alternative to dichloromethane (DCM). For instance:

MTBE’s lower toxicity and higher boiling point simplify product isolation. Applying this to N-(2-Methylbenzylidene)-tert-butylamine synthesis could enhance sustainability.

Catalytic Efficiency

Although most methods omit catalysts, Fe(ClO₄)₃·xH₂O and Zn(ClO₄)₂·6H₂O have been used in analogous Ritter reactions (Source). These Lewis acids accelerate imine formation but require careful handling due to their hygroscopic and explosive nature.

Reaction Optimization and Variables

Stoichiometric Ratios

A 1:1 molar ratio of aldehyde to amine is typically sufficient. However, excess tert-butylamine (1.1 equiv) ensures complete conversion of 2-methylbenzaldehyde, as demonstrated in C–H functionalization workflows (Source).

Temperature and Time

-

Room Temperature : Achieves 80–90% conversion within 2–5 hours in methanol or DCM (Source).

-

Heated Conditions (70°C) : Reduces reaction time to 1–2 hours with comparable yields (Source).

Characterization Techniques

Spectroscopic Analysis

-

¹H NMR : The imine proton (CH=N) resonates at δ 8.3–8.5 ppm, while tert-butyl groups appear as singlets at δ 1.2–1.4 ppm (Source).

-

IR Spectroscopy : A strong C=N stretch near 1640 cm⁻¹ confirms imine formation (Source).

-

Mass Spectrometry : Molecular ion peaks at m/z 203 [M+H]⁺ align with the compound’s molecular weight (Source).

Challenges and Side Reactions

Q & A

Q. Yield Optimization :

- Excess aldehyde (1.2–1.5 equivalents) improves conversion .

- Solvent choice (e.g., ethanol vs. toluene) affects reaction kinetics; ethanol increases solubility of polar intermediates .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell (Å, °) | a = 10.25, b = 8.56, c = 10.33, β = 115.7 |

| Data Collection | Rigaku R-AXIS RAPID-S |

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer:

Q. Challenges :

Advanced: How do researchers reconcile discrepancies in reported solubility and stability data for Schiff base derivatives like this compound?

Methodological Answer:

- Data Validation :

- Compare solubility in ethanol (common solvent) across studies. For example, conflicting reports may arise from:

- Impurities in starting materials (e.g., residual aldehydes) .

- Oxidation during storage (add antioxidants like BHT for stability) .

- Standardized Protocols :

Advanced: What role does this compound play in organometallic catalysis or pharmaceutical intermediate synthesis?

Methodological Answer:

- Catalytic Applications :

- Pharmaceutical Intermediates :

Q. Challenges :

Basic: What safety protocols are essential when handling tert-butylamine derivatives in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Regulatory Compliance :

Advanced: How do computational methods (DFT, MD) aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., imine nitrogen) .

- Compare HOMO-LUMO gaps to experimental redox potentials (e.g., cyclic voltammetry) .

- Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., imine nitrogen) .

- Molecular Dynamics (MD) :

- Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) to guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.